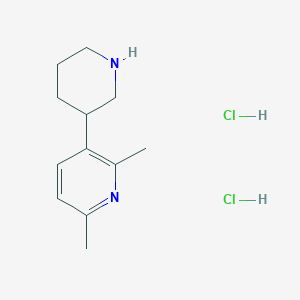

2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

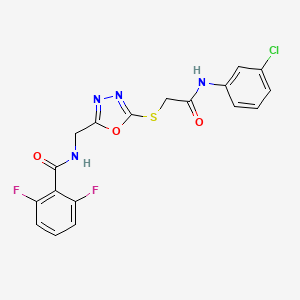

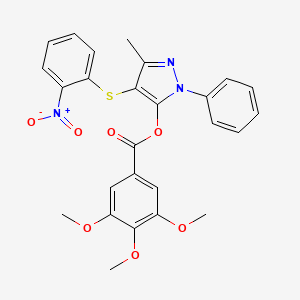

“2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C12H18N2.2ClH . It is a solid substance and its IUPAC name is 2,6-dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread . Specific methods of piperidine synthesis have been published in several reviews .Molecular Structure Analysis

The InChI code for “2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” is 1S/C12H18N2.2ClH/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11;;/h5-6,11,13H,3-4,7-8H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

“2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” has a molecular weight of 263.21 . It is a solid substance and should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis Methods

The development of efficient synthesis methods for pyridine derivatives, including those related to 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride, has significant importance in medicinal chemistry. For instance, a novel synthesis approach based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with dimethoxytetrahydrofuran, offers a simpler alternative for producing conformationally rigid diamines crucial in drug development (Smaliy et al., 2011).

Chemical Transformations and Reactions

Chemical transformations involving pyridine derivatives showcase their versatility in organic synthesis. The intramolecular pyridine-based frustrated Lewis pairs study illustrates the formation of organolithium or -potassium compounds from deprotonation of methylpyridines, leading to 2-borylmethylpyridines through treatment with ClB(C6F5)2. These compounds form intramolecular B-N bonds and four-membered rings, highlighting the structural and reactive diversity of pyridine derivatives (Körte et al., 2015).

Optical Properties and Materials Science

The study of the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including dimethylamine and piperidine, provides insights into the thermal, redox, UV–Vis absorption, and emission properties of these compounds. This research contributes to the understanding of how amine donors and nitrogen-based π-deficient heterocycles affect the material's properties, useful in designing efficient emitters and exploring their applications in optoelectronics and sensors (Palion-Gazda et al., 2019).

Antihypertensive Activity

In the pharmaceutical research domain, the synthesis and evaluation of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which involve piperidino or pyrrolidino groups, have been explored for their antihypertensive activity. These studies aim to develop novel therapeutics by enhancing the blood pressure lowering activity of monosubstituted compounds through strategic molecular modifications, demonstrating the potential of pyridine derivatives in medicinal chemistry (Evans et al., 1983).

Safety and Hazards

Orientations Futures

The future directions for research on “2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride” and other piperidine derivatives include the discovery and biological evaluation of potential drugs containing the piperidine moiety . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Propriétés

IUPAC Name |

2,6-dimethyl-3-piperidin-3-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-9-5-6-12(10(2)14-9)11-4-3-7-13-8-11;;/h5-6,11,13H,3-4,7-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSSXDMIHPJMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2CCCNC2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)

![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)

![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)